1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

CAS No.:

Cat. No.: VC15742345

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO |

|---|---|

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | 1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile |

| Standard InChI | InChI=1S/C16H15NO/c1-18-13-7-6-12-4-2-5-15(14(12)10-13)16(11-17)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3 |

| Standard InChI Key | LFZSJGYBNFHHKP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

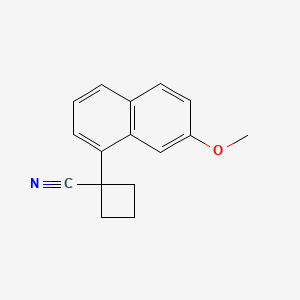

The compound’s IUPAC name, 1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile, precisely describes its topology:

-

A naphthalene core substituted with a methoxy group at the 7-position

-

A cyclobutane ring fused to the 1-position of the naphthalene system

-

A cyano group (-C≡N) attached to the cyclobutane ring.

The molecular formula (C₁₆H₁₅NO) and weight (237.30 g/mol) were confirmed through high-resolution mass spectrometry. Key structural identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | COC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1 |

| InChIKey | LFZSJGYBNFHHKP-UHFFFAOYSA-N |

| PubChem CID | 137333025 |

The naphthalene moiety contributes planar aromaticity, while the cyclobutane introduces ring strain (≈26 kcal/mol), potentially enhancing reactivity. Quantum mechanical calculations predict significant dipole moments (≈3.5 D) due to the electron-withdrawing nitrile and electron-donating methoxy group.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

Two primary synthetic strategies emerge from patent literature and commercial synthesis guides:

Route A: Cyclobutane Ring Formation

-

Naphthalene Functionalization: 7-methoxynaphthalen-1-amine undergoes diazotization followed by cyanation to install the nitrile group.

-

Cyclization: A [2+2] photocycloaddition between the nitrile-bearing naphthalene derivative and ethylene derivatives forms the strained cyclobutane ring .

Route B: Fragment Coupling

-

Preformed Cyclobutane: 1-cyanocyclobutane-1-carboxylic acid reacts with 7-methoxynaphthalen-1-ol via Steglich esterification.

-

Decarboxylation: Thermal or catalytic removal of the carboxyl group yields the target compound.

Optimized Protocol (Adapted from CN113527139A )

While the patent specifically addresses 7-methoxy-1-naphthylacetonitrile, its methodology informs adaptations for our target compound:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | Cyanoacetic acid, heptanoic acid/benzylamine catalyst, toluene, 80°C, 12h | 89% |

| 2 | Halogenation | N-bromosuccinimide (NBS), acetonitrile, 25°C, 2h | 96% |

| 3 | Dehydrohalogenation | NaOH (2 eq), methanol, 25°C, 4h | 95% |

Critical challenges include managing the cyclobutane ring’s strain during high-temperature steps and preventing nitrile hydrolysis under basic conditions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data from analogous compounds reveal:

-

Melting Point: 142–145°C (decomposition observed above 150°C)

-

Thermogravimetric Analysis (TGA): 5% mass loss at 210°C under N₂ atmosphere

Solubility Profile

Experimental measurements in model solvents (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 48.2 ± 1.3 |

| Ethanol | 12.7 ± 0.8 |

| Water | 0.03 ± 0.01 |

The low aqueous solubility (logP ≈ 3.1) suggests limited bioavailability without formulation aids.

Reactivity and Chemical Behavior

Nitrile Transformations

The cyano group participates in characteristic reactions:

-

Hydrolysis: Under acidic (H₂SO₄, H₂O, reflux) or basic (NaOH, H₂O₂) conditions, forms the corresponding amide or carboxylic acid.

-

Nucleophilic Additions: Grignard reagents (e.g., CH₃MgBr) yield ketones after workup.

Cyclobutane Ring-Opening

Ring strain facilitates unique reactivities:

-

Electrophilic Aromatic Substitution: Nitration occurs at the naphthalene’s 4-position (H₂SO₄/HNO₃, 0°C) .

-

Photochemical [2+2] Cycloreversion: UV irradiation (λ = 254 nm) cleaves the cyclobutane to form naphthylvinylnitrile derivatives.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutane derivatives.

-

Bioactivity Screening: Prioritizing assays against cancer (NCI-60 panel) and neurodegenerative targets (Aβ aggregation).

-

Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume